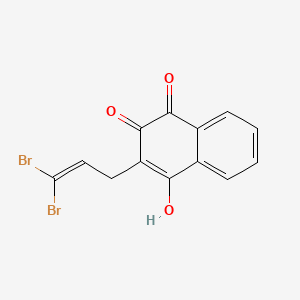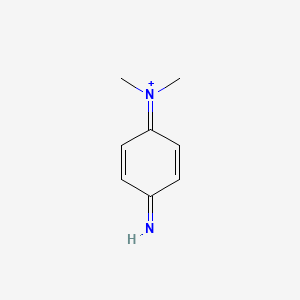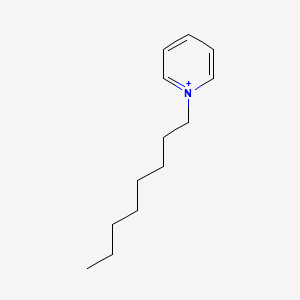
1-Octylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octylpyridinium is a quaternary ammonium compound characterized by the presence of an octyl group attached to a pyridinium ring. This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes.
準備方法
1-Octylpyridinium can be synthesized through a quaternization reaction, where pyridine reacts with an octyl halide, typically octyl bromide, in the presence of a solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
1-Octylpyridinium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, although these reactions are less common for quaternary ammonium compounds.
Substitution: Nucleophilic substitution reactions are common, where the octyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of pyridine and octanol
科学的研究の応用
1-Octylpyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in various organic reactions.
Biology: Employed in the study of membrane proteins and as a model compound for understanding the interactions of quaternary ammonium compounds with biological membranes.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt biofilms formed by pathogenic bacteria.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its surfactant properties
作用機序
The primary mechanism of action of 1-Octylpyridinium involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This action is particularly effective against a wide range of bacteria, making it a potent antimicrobial agent .
類似化合物との比較
1-Octylpyridinium can be compared with other quaternary ammonium compounds such as:
Cetylpyridinium: Similar in structure but with a longer alkyl chain, making it more hydrophobic and effective in certain applications.
Benzalkonium Chloride: A widely used disinfectant with a different alkyl chain length and aromatic ring, providing different antimicrobial properties.
Tetradecylpyridinium: Another quaternary ammonium compound with a different alkyl chain length, affecting its solubility and interaction with microbial membranes
This compound stands out due to its balance of hydrophobicity and cationic nature, making it versatile for various applications.
特性
CAS番号 |
34958-55-9 |
|---|---|
分子式 |
C13H22N+ |
分子量 |
192.32 g/mol |
IUPAC名 |
1-octylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/q+1 |
InChIキー |
XDEQOBPALZZTCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[N+]1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


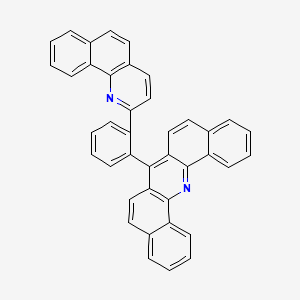
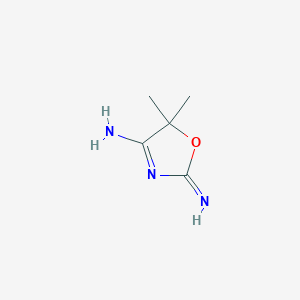
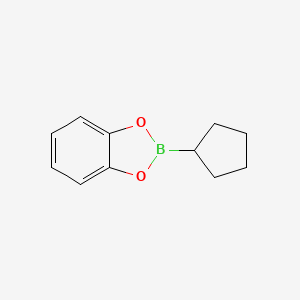
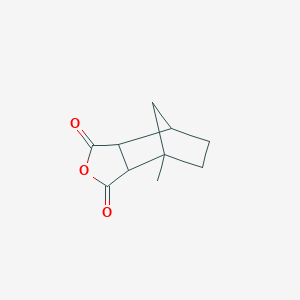
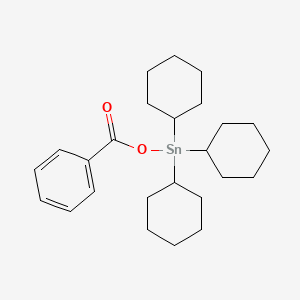

![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
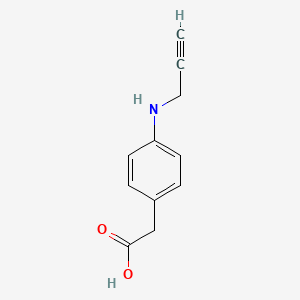

![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
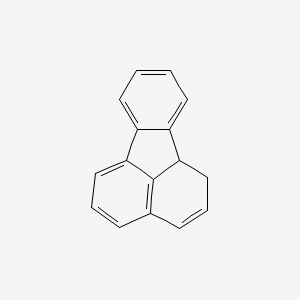
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
